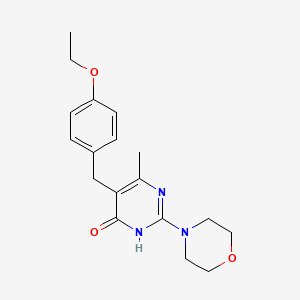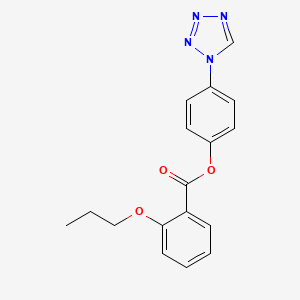![molecular formula C21H27N3O4S2 B11335557 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335557.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiophene sulfonyl group, and a butan-2-ylcarbamoyl phenyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group and the butan-2-ylcarbamoyl phenyl group. Common reagents used in these reactions include piperidine, thiophene sulfonyl chloride, and butan-2-yl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
Aplicaciones Científicas De Investigación
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, thiophene sulfonyl compounds, and carbamoyl phenyl derivatives. Examples include:
- N-(2-phenylcarbamoyl)phenylpiperidine
- 1-(thiophen-2-ylsulfonyl)piperidine
- N-(butan-2-ylcarbamoyl)phenylthiophene
Uniqueness
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H27N3O4S2 |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O4S2/c1-3-15(2)22-21(26)17-7-4-5-8-18(17)23-20(25)16-10-12-24(13-11-16)30(27,28)19-9-6-14-29-19/h4-9,14-16H,3,10-13H2,1-2H3,(H,22,26)(H,23,25) |
Clave InChI |
OOXFFHPIXFXVPX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(thiophen-2-ylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11335479.png)
![(4-Benzylpiperidin-1-yl){1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335481.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B11335487.png)
![4-chloro-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B11335491.png)
![4-({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11335498.png)

![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11335523.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide](/img/structure/B11335527.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B11335533.png)
![2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335539.png)

![2-[(4-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335545.png)
![1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335551.png)
![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-4-methoxybenzamide](/img/structure/B11335559.png)
